molecular formula C14H15ClN2 B14857890 7-chloro-N-cyclopentylquinolin-4-amine

7-chloro-N-cyclopentylquinolin-4-amine

Cat. No.: B14857890
M. Wt: 246.73 g/mol
InChI Key: ZVSVCLNPECDDKD-UHFFFAOYSA-N
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Description

7-chloro-N-cyclopentylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclopentylquinolin-4-amine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinoline with cyclopentylamine. The reaction is usually carried out in a solvent such as ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-cyclopentylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclopentylquinolin-4-amine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to interfere with the DNA replication process of microorganisms, leading to their inhibition . The exact molecular pathways and targets may vary depending on the specific application and the type of organism or cell being targeted.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-aminoquinoline: Known for its antimalarial activity.

    4,7-dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives.

    Cyclopentylamine: A common reagent used in the synthesis of cyclopentyl derivatives.

Uniqueness

7-chloro-N-cyclopentylquinolin-4-amine stands out due to its unique combination of the quinoline core with a cyclopentyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

7-chloro-N-cyclopentylquinolin-4-amine

InChI

InChI=1S/C14H15ClN2/c15-10-5-6-12-13(7-8-16-14(12)9-10)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17)

InChI Key

ZVSVCLNPECDDKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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